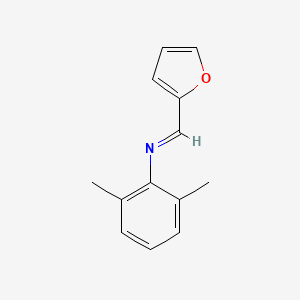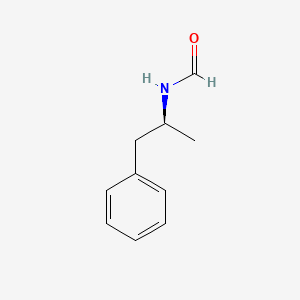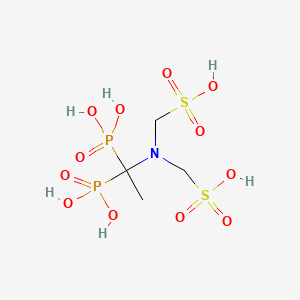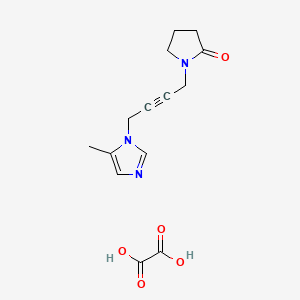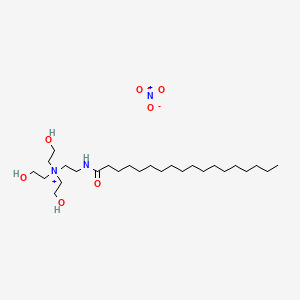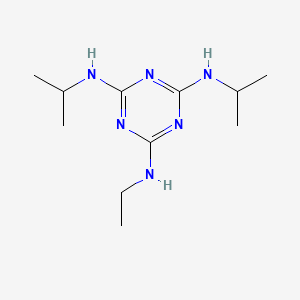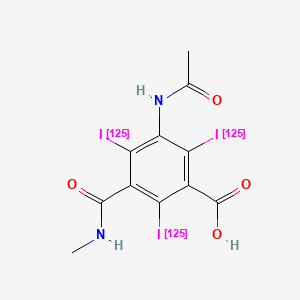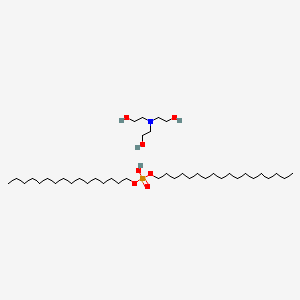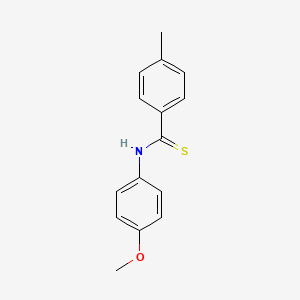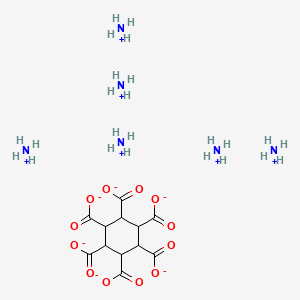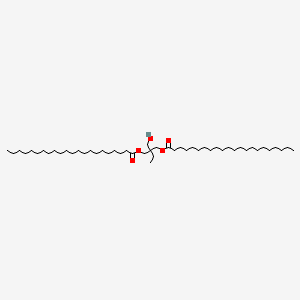
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is a complex organic compound with the molecular formula C50H98O5. It is a derivative of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, where the hydroxyl groups are esterified with docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing docosanoic acid and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The parent compound, used in the synthesis of various esters.
Trimethylolpropane: A similar triol used in the production of polyesters and polyurethanes.
Pentaerythritol: Another polyol with four hydroxyl groups, used in the manufacture of alkyd resins and explosives.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is unique due to its long-chain ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in high-performance materials and biomedical research.
Propriétés
Numéro CAS |
94201-61-3 |
|---|---|
Formule moléculaire |
C50H98O5 |
Poids moléculaire |
779.3 g/mol |
Nom IUPAC |
[2-(docosanoyloxymethyl)-2-(hydroxymethyl)butyl] docosanoate |
InChI |
InChI=1S/C50H98O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-48(52)54-46-50(6-3,45-51)47-55-49(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h51H,4-47H2,1-3H3 |
Clé InChI |
FZRXTKKJZHXPKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


